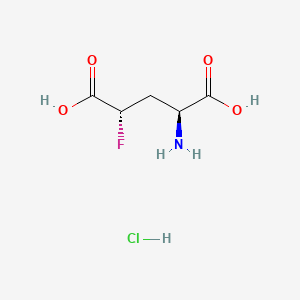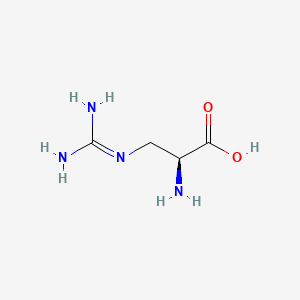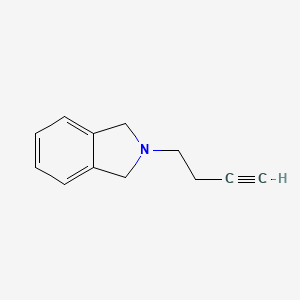
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of isoindoline derivatives with but-3-yn-1-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where isoindoline is treated with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the alkyne group.
Major Products Formed
Oxidation: Isoindole-1,3-dione derivatives.
Reduction: Alkenyl or alkyl isoindole derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the synthesis of materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming covalent bonds with biological molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
But-3-yn-1-ol: A terminal acetylenic compound with a hydroxy group.
Isoindoline-1,3-dione: A compound with a similar isoindole core but with carbonyl groups at positions 1 and 3.
Uniqueness
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2-but-3-ynyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C12H13N/c1-2-3-8-13-9-11-6-4-5-7-12(11)10-13/h1,4-7H,3,8-10H2 |
Clave InChI |
OKVYEPMLTJHNJS-UHFFFAOYSA-N |
SMILES canónico |
C#CCCN1CC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
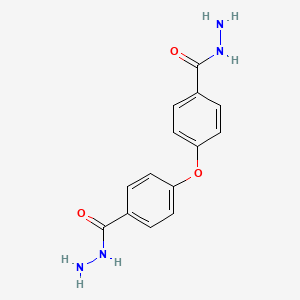
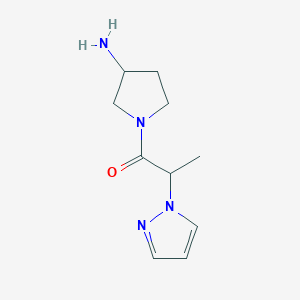

![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
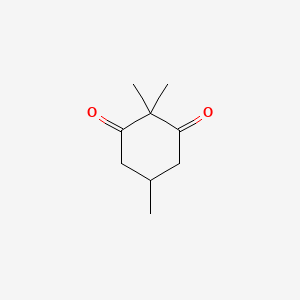
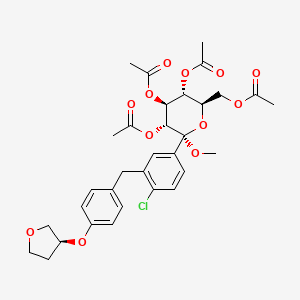
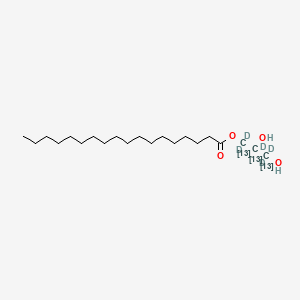
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
